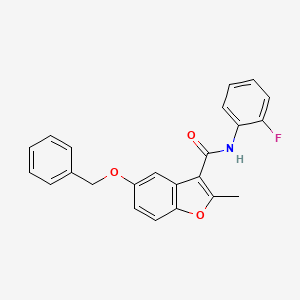
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (NDEBFC) is a novel compound with a wide range of potential applications in scientific research. It is a derivative of the benzofuran family of compounds and has been studied for its potential use in a variety of biological and pharmacological applications, including as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. NDEBFC is a relatively new compound, and its various applications are still being explored.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a wide range of potential applications in scientific research. It has been studied as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. In animal studies, it has been found to reduce inflammation and oxidative damage, as well as to inhibit the growth of cancer cells. It has also been studied for its potential to protect against oxidative damage in cells and tissues. Additionally, this compound has been studied for its potential use in the development of new drugs and therapeutics.
Mecanismo De Acción
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA . This includes the synthesis of proteins and other key molecules, leading to the inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it suitable for use in a variety of laboratory experiments. Additionally, it has a wide range of potential applications in scientific research, including as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. However, one of the main limitations of this compound is that its exact mechanism of action is still not fully understood. Additionally, it is not yet known how it interacts with other compounds or drugs, and further research is needed in order to determine its full potential.
Direcciones Futuras
As N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a relatively new compound, there is still much to be explored in terms of its potential applications in scientific research. One possible future direction is the development of new drugs and therapeutics based on this compound. Additionally, further research is needed in order to better understand its mechanism of action and how it interacts with other compounds and drugs. Additionally, further research is needed in order to determine its full potential as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. Additionally, further research is needed in order to determine its potential use in the treatment of various diseases and disorders. Finally, further research is needed in order to determine its potential use as a dietary supplement or food additive.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide can be synthesized using a number of different methods. The most commonly used method is the reaction of 2,4-dimethoxyphenyl acetic acid with ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate in the presence of a base such as sodium hydroxide. This reaction produces this compound in a yield of approximately 70%. Other methods of synthesis include the reaction of ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate with 2,4-dimethoxybenzaldehyde, and the reaction of ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate with 2,4-dimethoxybenzyl alcohol.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-4-30-18-11-13-21-19(14-18)23(24(31-21)16-8-6-5-7-9-16)25(27)26-20-12-10-17(28-2)15-22(20)29-3/h5-15H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUTCRWGQXIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

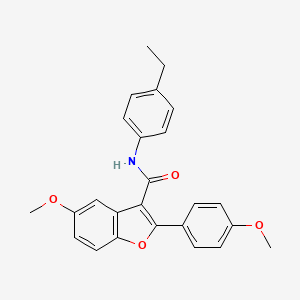
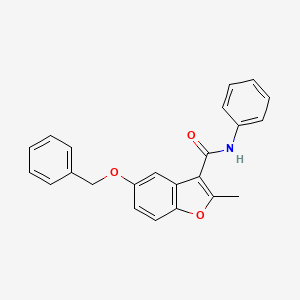
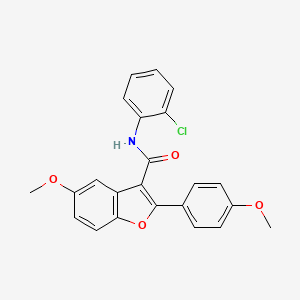

![ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6545036.png)
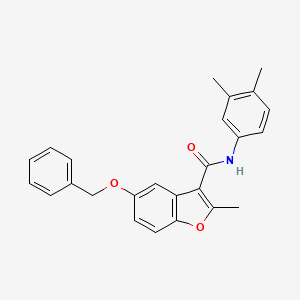

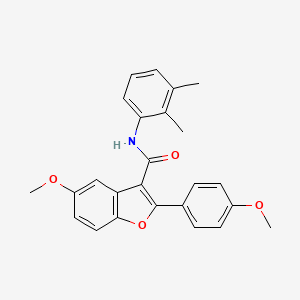

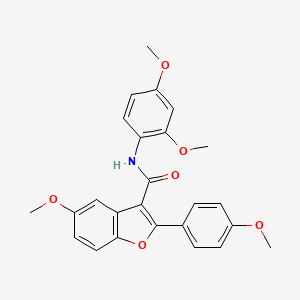
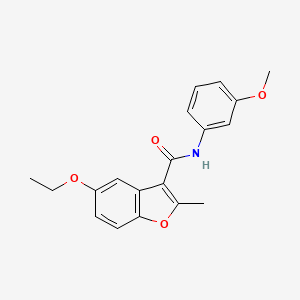

![N-(3-chlorophenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545105.png)
